Tetrakis(methylamino)phosphonium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

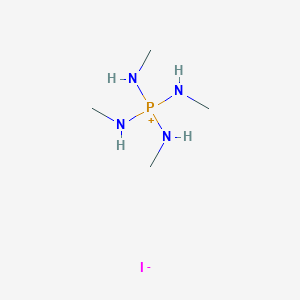

Tetrakis(methylamino)phosphonium iodide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a central phosphorus atom bonded to four methylamino groups and one iodide ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(methylamino)phosphonium iodide typically involves the reaction of phosphorus trichloride with methylamine in the presence of a base, followed by the addition of an iodide source. The reaction can be summarized as follows:

-

Reaction of Phosphorus Trichloride with Methylamine

PCl3+4CH3NH2→P(NHCH3)4+3HCl

-

Addition of Iodide Source

P(NHCH3)4+I2→[P(NHCH3)4]+I−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(methylamino)phosphonium iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The methylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides, alkoxides, and amines are commonly used.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium salts.

Wissenschaftliche Forschungsanwendungen

Tetrakis(methylamino)phosphonium iodide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential use in biochemical assays and as a labeling agent.

Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Tetrakis(methylamino)phosphonium iodide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions and participate in redox reactions. The pathways involved in its mechanism of action include:

Nucleophilic Attack: The methylamino groups can act as nucleophiles, attacking electrophilic centers.

Electrophilic Attack: The phosphorus atom can act as an electrophile, reacting with nucleophiles.

Redox Reactions: The compound can undergo oxidation and reduction, altering its oxidation state and reactivity.

Vergleich Mit ähnlichen Verbindungen

Tetrakis(methylamino)phosphonium iodide can be compared with other similar compounds, such as:

Tetrakis(dimethylamino)phosphonium iodide: Similar structure but with dimethylamino groups.

Tetrakis(ethylamino)phosphonium iodide: Contains ethylamino groups instead of methylamino.

Tetrakis(phenylamino)phosphonium iodide: Contains phenylamino groups, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of methylamino groups and iodide ion, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and form stable complexes makes it valuable in various scientific and industrial applications.

Biologische Aktivität

Tetrakis(methylamino)phosphonium iodide (TMAPI) is a phosphonium salt that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial effects, cytotoxicity, and possible applications in various fields.

Chemical Structure and Properties

TMAPI is characterized by its tetravalent phosphorus atom bonded to four methylamino groups and an iodide ion. The general formula can be represented as:

This structure contributes to its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research has demonstrated that TMAPI exhibits significant antimicrobial properties. In a study evaluating various phosphonium salts, TMAPI was noted for its effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The bactericidal activity of TMAPI is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) for TMAPI against these pathogens was found to be low, indicating potent antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of TMAPI. In vitro studies using human cancer cell lines such as HL-60 (promyelocytic leukemia) and U251 (glioma) revealed that TMAPI induces apoptosis in a dose-dependent manner. The IC50 values were comparable to those of established chemotherapeutic agents like cisplatin, suggesting that TMAPI could serve as a potential anticancer agent .

Table 1: Cytotoxicity of TMAPI on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 15 | Apoptosis induction |

| U251 | 20 | Cell cycle arrest |

| L929 (fibrosarcoma) | 25 | Necrosis |

The mechanism by which TMAPI exerts its biological effects involves several pathways:

- Membrane Disruption : TMAPI interacts with lipid bilayers, leading to increased permeability and eventual cell death.

- Apoptotic Pathways : Activation of caspases and other apoptotic markers has been observed in treated cells.

- Reactive Oxygen Species (ROS) Generation : TMAPI treatment has been shown to increase ROS levels, contributing to oxidative stress and cellular damage.

Case Studies

Several case studies illustrate the application of TMAPI in biomedicine:

- Antimicrobial Coatings : TMAPI has been incorporated into polymer coatings for medical devices, significantly reducing bacterial colonization.

- Cancer Therapy : Preliminary animal studies have shown that TMAPI can reduce tumor size when administered in conjunction with traditional chemotherapy.

Eigenschaften

IUPAC Name |

tetrakis(methylamino)phosphanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H16N4P.HI/c1-5-9(6-2,7-3)8-4;/h5-8H,1-4H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZYWZLPNZBYRB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN[P+](NC)(NC)NC.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16IN4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.